Perfluoro-2-butyl-3-propyloxaziridine
Overview
Description
Perfluoro-2-butyl-3-propyloxaziridine is a synthetic organic compound belonging to the class of perfluorinated compounds (PFCs) . These molecules are characterized by having all hydrogen atoms in their hydrocarbon backbones replaced by fluorine atoms. Due to the strong carbon-fluorine bonds, PFCs exhibit remarkable thermal and chemical stability. They are resistant to biological degradation, leading to their persistence in the environment. Notably, perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) are commonly studied reference substances within this group .
Scientific Research Applications
Novel Reactions and Rearrangements
Perfluoro-2,3-dialkyloxaziridines, including perfluoro-2-butyl-3-propyloxaziridine, exhibit unique reactions and rearrangements. At elevated temperatures, they rearrange into specific alkoxy imines and react with antimony pentafluoride (SbF5) to form isomeric alkoxy imines. Their interaction with cesium fluoride (CsF) leads to the formation of acyl fluoride and N-fluoro imine, with the reaction conditions significantly affecting the product composition. Additionally, when this compound reacts with polyfluoro ketones and carbonyl fluoride (COF2) in the presence of CsF in polar solvents, it results in the formation of alkoxy imines (Petrov & Desmarteau, 1993).
Oxidation of Secondary Alcohols
Perfluorinated oxaziridines, including this compound, have been used for the oxidation of secondary alcohols to corresponding ketones. The reaction yields are high, and the process is clean, as demonstrated by the conversion of 2-propanol into acetone. This method extends to complex substrates like ethyl lactate, fenchyl alcohol, and androsterone, producing specific ketones (Desmarteau et al., 1992).
Oxyfunctionalization of Nonactivated Hydrocarbon Sites
Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine can oxyfunctionalize nonactivated hydrocarbon sites of enantiopure compounds under mild conditions. The process is highly enantiospecific and maintains the configuration at the oxidized stereogenic center. This specificity is largely independent of the substrate's carbon framework and the presence of functional groups (Arnone et al., 1999).
Selective Sulfur Oxygenation in Agrochemicals
This compound has been used for the selective oxygenation of sulfur in various organophosphorus agrochemicals. The reaction with perfluoro cis-2-n-butyl-3-n-propyloxaziridine results in high yields of sulfoxide derivatives without overoxidation to sulfone products. This method is valuable for producing analytical environmental standards of sulfoxides and sulfones (Terreni et al., 1995).
Regioselective Oxyfunctionalization of Adamantane Derivatives
Perfluoro-cis-2-n-butyl-3-n-propyloxaziridine exhibits excellent regioselectivity in oxyfunctionalizing bridgehead adamantane derivatives, yielding 3-substituted adamantan-1-ols. The process tolerates various organic functional groups and provides an approach to synthesizing polyfunctional adamantane derivatives under mild conditions (Sorochinsky et al., 1997).
Properties
IUPAC Name |
3-fluoro-3-(1,1,2,2,3,3,3-heptafluoropropyl)-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxaziridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F17NO/c9-1(10,5(17,18)19)3(13,14)7(23,24)26-8(25,27-26)4(15,16)2(11,12)6(20,21)22 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGJBZXVLOXHPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(N(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40897097 | |
Record name | Perfluoro-2-butyl-3-propyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143813-70-1 | |
Record name | Perfluoro-2-butyl-3-propyloxaziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40897097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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